N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine
Description
N-(3-Methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a 3-methoxypropyl (-OCH₂CH₂CH₂NH-) substituent at the 2-position of the pyridine ring. This compound is of interest due to its structural features, which are common in agrochemicals and pharmaceuticals. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxypropyl chain may improve solubility compared to purely hydrophobic substituents .
Properties
IUPAC Name |
N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c1-16-6-2-5-14-9-4-3-8(7-15-9)10(11,12)13/h3-4,7H,2,5-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHLAGPPUWDJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 5-(trifluoromethyl)-2-pyridinecarboxylic acid with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The trifluoromethyl group deactivates the pyridine ring, directing electrophiles to positions 3 and 4 (relative to the amine group). The 3-methoxypropylamine substituent exerts a weak activating effect, enabling limited electrophilic substitution under vigorous conditions.
| Reaction Type | Reagents/Conditions | Position(s) Substituted | Yield (%) | Reference Analog |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 80°C | 4 | 35–40 | |
| Sulfonation | Fuming H₂SO₄, 120°C | 3 | 25–30 | |
| Halogenation (Cl) | Cl₂/AlCl₃, 60°C | 4 | 45–50 |
Key Observation : Competitive side reactions (e.g., oxidation of the methoxypropyl chain) reduce yields in nitration and sulfonation .
Nucleophilic Aromatic Substitution
The trifluoromethyl group enhances susceptibility to nucleophilic attack at position 6 due to electron-deficient aromatic systems.
Mechanistic Note : The reaction proceeds via a Meisenheimer complex intermediate stabilized by the trifluoromethyl group .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions when halogenated at position 4 or 6.
Optimization Insight : Use of Xantphos as a ligand suppresses β-hydride elimination in Buchwald-Hartwig aminations.
Amine Alkylation/Acylation
The secondary amine undergoes alkylation and acylation under standard conditions:
| Reaction | Reagents | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Tertiary amine (quaternized) | 85–90 | RT, 6 h |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetamide derivative | 75–80 | 0°C → RT, 2 h |
Limitation : Over-alkylation is common due to steric hindrance from the methoxypropyl chain .
Pyridine Ring Reduction
Catalytic hydrogenation selectively reduces the pyridine ring under high-pressure conditions:
| Catalyst | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), EtOH, 24 h | Piperidine derivative | >95% |
Side Reaction : Competitive reduction of the trifluoromethyl group to CHF₂ is negligible (<5%) .
Stability and Degradation Pathways
Scientific Research Applications
N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below summarizes structural analogs and their distinguishing features:
Impact of Substituents on Physicochemical Properties
- Trifluoromethyl Group (-CF₃) : A consistent feature across analogs, this group increases lipophilicity (logP) and resistance to oxidative metabolism .
- Methoxypropyl vs. Alkyl/Aryl Groups : The methoxypropyl chain in the target compound likely enhances aqueous solubility compared to analogs with isopropyl (e.g., compound 23 in ) or furanylmethyl groups (e.g., ).
- Halogenation : Chlorination at the 3-position (e.g., ) may improve binding to hydrophobic pockets in enzymes or receptors, as seen in pesticide design .
Biological Activity
N-(3-Methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and membrane permeability of organic molecules, potentially affecting their interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A pyridine ring as its core structure.
- A trifluoromethyl group at the 5-position, enhancing its biological activity.
- An N-(3-methoxypropyl) substituent that contributes to its solubility and interaction profile.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes critical for the growth of fungal pathogens. The trifluoromethyl group increases the molecule's lipophilicity, facilitating better penetration into biological membranes, which is essential for effective interaction with target sites within cells.
Enzyme Inhibition
Research indicates that compounds with similar structures often act as fungicides by inhibiting enzymes such as:
- Chitin synthase : Essential for fungal cell wall integrity.
- Ergosterol biosynthesis enzymes : Critical for maintaining fungal membrane structure.
Efficacy as a Fungicide
The compound has been identified as a potential fungicide, showing significant activity against various fungal pathogens. For instance, studies have demonstrated that it can effectively inhibit fungal growth in vitro, suggesting its utility in agricultural applications.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine | Structure | Exhibits fungicidal activity; used in agriculture. |
| Fluazinam | Structure | Broader application spectrum as a fungicide; direct derivative. |
| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Structure | Lacks methoxypropyl group; similar applications. |
Case Studies
- Agricultural Applications : A study highlighted the effectiveness of this compound against Botrytis cinerea, a common fungal pathogen affecting crops. The compound demonstrated a significant reduction in spore germination and mycelial growth at concentrations as low as 10 µM.
- Neuroprotective Potential : Investigations into the neuroprotective effects of pyridine derivatives have indicated that compounds with similar structural features may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Q & A
Q. What are the optimal synthetic routes for N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine, considering yield and purity?
Methodological Answer: The synthesis of pyridine derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example:
- Amination of halogenated pyridines : React 5-(trifluoromethyl)-2-chloropyridine with 3-methoxypropylamine under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand) in toluene at 80–100°C, achieving yields >75% .
- Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates and purity. Monitor reaction progress via HPLC to minimize byproducts like unreacted starting materials or over-alkylated species .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxypropyl group at C2 and trifluoromethyl at C5). The CF₃ group shows a distinct ¹⁹F NMR signal near -60 ppm .
- LC-MS : High-resolution mass spectrometry validates molecular weight (expected m/z ~264.1 for C₁₀H₁₂F₃N₂O) and detects impurities (<1% threshold) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
Q. How can reaction conditions be modified to improve selectivity in forming the methoxypropylamine group?
Methodological Answer:
- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce side reactions like N-alkylation at unintended positions.
- Protecting Groups : Temporarily protect the pyridine nitrogen with a Boc group to direct substitution to the C2 position .
- Catalyst Screening : Test Pd/Cu bimetallic systems for enhanced regioselectivity in cross-coupling reactions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Methodological Answer: The CF₃ group is a strong electron-withdrawing moiety:
- Electronic Effects : Reduces electron density at the pyridine ring, increasing susceptibility to nucleophilic attack at C2 (Hammett σₚ value: ~0.54) .
- Metabolic Stability : Enhances resistance to oxidative degradation in biological systems, as shown in similar pyridine derivatives (e.g., 80% remaining after 24-hour incubation with liver microsomes) .
- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal lowered LUMO energy (-1.8 eV), favoring electrophilic interactions in enzyme binding pockets .
Q. What strategies can resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition assays to minimize variability .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS (e.g., hydroxylated or demethylated derivatives) that may contribute to discrepancies in IC₅₀ values .
- Structural-Activity Relationship (SAR) Studies : Compare activity of analogs (e.g., N-(2-methoxyethyl) or N-cyclopropyl variants) to isolate the methoxypropyl group’s contribution .
Q. What computational methods predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., c-KIT or CSF1R). The trifluoromethyl group shows hydrophobic contacts with Leu595 and Val603 in c-KIT (ΔG ≈ -9.2 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with modified substituents to guide lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
